molecular formula C17H21NO4S B229053 N-(2,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

N-(2,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

Cat. No. B229053
M. Wt: 335.4 g/mol
InChI Key: NNEMOXCWGHYWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide, commonly known as DMTS, is an organic compound that belongs to the sulfonamide family. DMTS has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

DMTS has been extensively studied in the scientific community due to its potential applications in various fields. In medicinal chemistry, DMTS has been investigated for its anticancer properties. Studies have shown that DMTS inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. DMTS has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
In pharmacology, DMTS has been studied for its potential as a therapeutic agent for cardiovascular diseases. Studies have shown that DMTS has vasodilatory effects, which can help lower blood pressure and improve blood flow. DMTS has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of DMTS is not fully understood. However, studies have shown that DMTS inhibits the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance and respiration. DMTS has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that play a crucial role in tissue remodeling and repair.
Biochemical and Physiological Effects:
DMTS has been shown to have various biochemical and physiological effects. Studies have shown that DMTS inhibits the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions and an increase in the production of protons. This can lead to a decrease in blood pH, which can have various physiological effects.
DMTS has also been shown to have vasodilatory effects, which can lead to a decrease in blood pressure and an increase in blood flow. This can have various physiological effects, including an increase in oxygen and nutrient delivery to tissues.

Advantages and Limitations for Lab Experiments

DMTS has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. DMTS has also been extensively studied, and its properties and effects are well-documented.
However, DMTS also has some limitations for lab experiments. It is a sulfonamide compound, which can have potential cross-reactivity with other sulfonamide compounds. This can lead to false-positive results in certain assays. DMTS also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for DMTS research. In medicinal chemistry, further studies are needed to investigate the anticancer properties of DMTS and its potential as a therapeutic agent for inflammatory diseases. In pharmacology, further studies are needed to investigate the vasodilatory and neuroprotective effects of DMTS and its potential as a therapeutic agent for cardiovascular and neurodegenerative diseases.
In biochemistry, further studies are needed to investigate the mechanism of action of DMTS and its potential as an inhibitor of carbonic anhydrase and matrix metalloproteinases. In addition, further studies are needed to investigate the potential cross-reactivity of DMTS with other sulfonamide compounds and its long-term effects.
Conclusion:
DMTS is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is simple and efficient, and it has been extensively studied for its properties and effects. DMTS has potential as a therapeutic agent for various diseases, and further research is needed to investigate its mechanism of action and long-term effects.

Synthesis Methods

DMTS can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4-dimethylphenylamine with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride in the presence of a base catalyst. The reaction yields DMTS as a white solid, which can be purified using recrystallization.

properties

Molecular Formula

C17H21NO4S

Molecular Weight

335.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H21NO4S/c1-11-6-7-14(12(2)8-11)18-23(19,20)17-10-15(21-4)13(3)9-16(17)22-5/h6-10,18H,1-5H3

InChI Key

NNEMOXCWGHYWPS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC)C

Origin of Product

United States

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